molecular formula C12H11NO4 B1268647 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid CAS No. 67822-76-8

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid

Cat. No.: B1268647
CAS No.: 67822-76-8
M. Wt: 233.22 g/mol
InChI Key: CEWDWKPASIXUDQ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

The synthesis of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired isoindoline derivative in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoindoline derivatives.

Scientific Research Applications

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-dioxo-2-propylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDWKPASIXUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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